2-Fluoro-5-((7-(thiophen-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoic acid
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Overview
Description
“2-Fluoro-5-(thiophen-2-yl)benzoic acid” is a benzoic acid derivative with a fluorine atom and a thiophen-2-yl group at the 2- and 5-positions, respectively . It has a molecular weight of 222.24 and its molecular formula is C11H7FO2S .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-5-(thiophen-2-yl)benzoic acid” can be represented by the InChI code: 1S/C11H7FO2S/c12-9-4-3-7 (6-8 (9)11 (13)14)10-2-1-5-15-10/h1-6H, (H,13,14) .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-5-(thiophen-2-yl)benzoic acid” include a molecular weight of 222.24, a molecular formula of C11H7FO2S, and an InChI code of 1S/C11H7FO2S/c12-9-4-3-7 (6-8 (9)11 (13)14)10-2-1-5-15-10/h1-6H, (H,13,14) . It also has a topological polar surface area of 65.5Ų .Scientific Research Applications
Fluorinated Compounds in Organic Synthesis
Fluorinated compounds have significant applications in organic synthesis due to their unique reactivity and the ability to modulate the physicochemical properties of molecules. For instance, fluorinated sulfinate salts have been used as radical precursors in silver-catalyzed cascade reactions, demonstrating the utility of fluorinated groups in complex organic transformations (He et al., 2015).
Sulfonamides in Medicinal Chemistry
Sulfonamides, such as those derived from benzoic acid, play a crucial role in medicinal chemistry. They have been explored for their hypoglycemic properties, as in the case of repaglinide and related benzoic acid derivatives, highlighting the therapeutic potential of sulfonamide-containing compounds (Grell et al., 1998).
Benzoic Acid Derivatives in Agrochemistry
Benzoic acid derivatives have also found applications in agrochemistry, where modifications such as fluorine substitution can significantly alter herbicidal properties. This is exemplified by the study of fluorinated analogues of bentranil, which showed enhanced herbicidal activity and selectivity (Hamprecht et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-5-[(7-thiophen-2-yl-1,4-thiazepan-4-yl)sulfonyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S3/c17-13-4-3-11(10-12(13)16(19)20)25(21,22)18-6-5-15(24-9-7-18)14-2-1-8-23-14/h1-4,8,10,15H,5-7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYUDMOHOZDYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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